REACTION_CXSMILES
|
[OH-].[Na+].[CH2:3]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])[CH3:4].[CH2:13](Cl)[CH:14]=[CH2:15].Cl>O>[CH2:3]([O:5][C:6]1[CH:11]=[C:10]([CH2:15][CH:14]=[CH2:13])[CH:9]=[CH:8][C:7]=1[OH:12])[CH3:4].[CH2:3]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=CC=C1)O
|
Name
|
cupric chloride
|
Quantity
|
0.716 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.07 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
34 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring, for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 83° C
|
Type
|
EXTRACTION
|
Details
|
extracted with five portions of 30 ml of ether
|
Type
|
EXTRACTION
|
Details
|
The resulting ethereal extract
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=CC(=C1)CC=C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.51 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.78 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].[CH2:3]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])[CH3:4].[CH2:13](Cl)[CH:14]=[CH2:15].Cl>O>[CH2:3]([O:5][C:6]1[CH:11]=[C:10]([CH2:15][CH:14]=[CH2:13])[CH:9]=[CH:8][C:7]=1[OH:12])[CH3:4].[CH2:3]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=CC=C1)O
|
Name
|
cupric chloride
|
Quantity
|
0.716 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.07 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
34 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring, for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 83° C
|
Type
|
EXTRACTION
|
Details
|
extracted with five portions of 30 ml of ether
|
Type
|
EXTRACTION
|
Details
|
The resulting ethereal extract
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=CC(=C1)CC=C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.51 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.78 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].[CH2:3]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])[CH3:4].[CH2:13](Cl)[CH:14]=[CH2:15].Cl>O>[CH2:3]([O:5][C:6]1[CH:11]=[C:10]([CH2:15][CH:14]=[CH2:13])[CH:9]=[CH:8][C:7]=1[OH:12])[CH3:4].[CH2:3]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=CC=C1)O
|
Name
|
cupric chloride
|
Quantity
|
0.716 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.07 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
34 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring, for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 83° C
|
Type
|
EXTRACTION
|
Details
|
extracted with five portions of 30 ml of ether
|
Type
|
EXTRACTION
|
Details
|
The resulting ethereal extract
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=CC(=C1)CC=C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.51 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.78 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |